ARQ 531 - 2095393-15-8

ARQ 531

Catalog Number: EVT-260090
CAS Number: 2095393-15-8
Molecular Formula: C25H23ClN4O4
Molecular Weight: 478.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARQ 531 is a potent, orally bioavailable, reversible inhibitor of Bruton's Tyrosine Kinase (BTK) [, , , ]. It is classified as a tyrosine kinase inhibitor (TKI) and belongs to a class of drugs known as non-covalent BTK inhibitors (ncBTKi) [, , ].

  • Chronic Lymphocytic Leukemia (CLL) [, , , , , , , , ]
  • Mantle Cell Lymphoma (MCL) [, , , , , , ]
  • Richter's Transformation [, , , ]
  • Diffuse Large B-Cell Lymphoma (DLBCL) [, , , , ]
  • Waldenstrom's macroglobulinemia [, , ]
  • Follicular Lymphoma [, , , ]
  • Marginal Zone Lymphoma [, , , ]

ARQ 531's ability to target both wild-type BTK and the C481S mutant BTK, which confers resistance to first-generation covalent BTK inhibitors, makes it a promising candidate for treating these diseases [, , , , , , ].

Future Directions
  • Further investigation of resistance mechanisms: Despite its efficacy, resistance to ARQ 531 can still occur. Further research is needed to elucidate the mechanisms of resistance, including the emergence of novel BTK mutations outside the C481 residue, and to develop strategies to overcome this resistance [, , ].
  • Development of novel combination therapies: Combining ARQ 531 with other targeted therapies, such as venetoclax or BCL6 inhibitors, holds promise for improving treatment outcomes in B-cell malignancies [, , ]. Continued research is needed to identify synergistic combinations and optimize treatment regimens.

Ibrutinib (Imbruvica)

  • Compound Description: Ibrutinib is a first-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor. It functions by covalently binding to the cysteine residue (C481) of BTK, thereby blocking B-cell receptor (BCR) signaling and inhibiting the growth of malignant B-cells. [, , , ]

Acalabrutinib (Calquence)

  • Compound Description: Acalabrutinib is a second-generation, irreversible BTK inhibitor. Like ibrutinib, acalabrutinib covalently binds to the C481 residue of BTK, leading to inhibition of BCR signaling. [, , ]
  • Relevance: While both acalabrutinib and ARQ 531 target BTK, they differ in their binding mechanisms. Acalabrutinib irreversibly binds to BTK, while ARQ 531 binds reversibly. ARQ 531 has demonstrated superior efficacy compared to acalabrutinib in preclinical models, especially in the context of Richter transformation. [, , ]

Zanubrutinib (Brukinsa)

  • Compound Description: Zanubrutinib is a second-generation, irreversible BTK inhibitor. It forms a covalent bond with the C481 residue of BTK, thereby inhibiting its activity and downstream BCR signaling. [, ]
  • Relevance: Both zanubrutinib and ARQ 531 target BTK, but their binding mechanisms differ. Zanubrutinib binds irreversibly to BTK, while ARQ 531 exhibits reversible binding. [, ]

Pirtobrutinib

  • Compound Description: Pirtobrutinib is a second-generation, non-covalent, reversible BTK inhibitor that does not require the C481 residue for binding and inhibition. This characteristic allows pirtobrutinib to effectively target both wild-type and C481-mutant forms of BTK. [, , ]
  • Relevance: Both pirtobrutinib and ARQ 531 are reversible BTK inhibitors with activity against the C481S BTK mutation, making them potential alternatives for patients who develop resistance to covalent BTK inhibitors. Clinical trials are ongoing to fully elucidate their efficacy and safety profiles in various B-cell malignancies. [, , ]

LOXO-305 (Pirtobrutinib)

  • Compound Description: LOXO-305, also known as Pirtobrutinib, is a highly selective, non-covalent, reversible BTK inhibitor designed to overcome resistance to first-generation BTK inhibitors. It demonstrates efficacy against both wild-type and C481S mutant BTK. [, , ]
  • Relevance: Both LOXO-305 and ARQ 531 are reversible BTK inhibitors that exhibit activity against the C481S BTK mutation. They are considered next-generation BTK inhibitors with potential for improved efficacy and safety profiles compared to first-generation covalent inhibitors. Preclinical studies suggest that ARQ 531 might have a longer duration of target inhibition compared to LOXO-305. [, , ]

HMPL-760

  • Compound Description: HMPL-760 is a highly potent and selective, reversible BTK inhibitor that targets both wild-type BTK and the C481S mutant. It has demonstrated strong anti-proliferative activity against various B-cell lymphoma cell lines. []
  • Relevance: Both HMPL-760 and ARQ 531 are reversible BTK inhibitors targeting both wild-type and C481S mutant BTK. Preclinical studies suggest that HMPL-760 may have higher potency and stronger antitumor efficacy than ARQ 531, potentially due to its higher drug exposure and more sustainable inhibition of BTK phosphorylation. []

FCN-589

  • Compound Description: FCN-589 is a novel, potent and selective, reversible BTK inhibitor that targets both wild-type BTK and the C481S mutant. It displays promising anti-proliferative activity against various human B-cell malignancies-derived cancer cell lines. []
  • Relevance: FCN-589 and ARQ 531 share similarities as both are reversible BTK inhibitors targeting both wild-type and C481S mutant BTK. FCN-589 shows a better selectivity profile against clinically significant off-targets like TRK and ITK compared to ARQ 531, potentially resulting in an improved safety profile. []

HBW-3-10

  • Compound Description: HBW-3-10 is a novel, potent, orally active, reversible BTK inhibitor that shows promising antitumor activity in mouse models. It displays greater potency and a superior pharmacokinetic profile compared to ARQ 531. []

HBW-3220

  • Compound Description: HBW-3220 is a novel, reversible BTK inhibitor with an improved in vitro profile compared to pirtobrutinib (LOXO-305) and MK-1026 (nemtabrutinib). It demonstrates superior inhibition against both wild-type BTK and several common mutations, including C481S, C481R, T474I, T316A, and L528W. It also targets hematopoietic cell kinase (HCK). []
Overview

ARQ 531 is a novel, reversible small molecule inhibitor primarily targeting Bruton’s tyrosine kinase (BTK) and several other kinases involved in oncogenic signaling pathways. It has garnered attention for its potential therapeutic applications in hematological malignancies, particularly in cases resistant to existing therapies such as ibrutinib. The compound has been shown to exhibit significant anti-tumor activity in preclinical models of acute myeloid leukemia and chronic lymphocytic leukemia, making it a candidate for further clinical investigation.

Source

ARQ 531 was developed by ArQule, Inc., a biotechnology company focused on the development of targeted therapies for cancer. The compound has been synthesized and characterized through various studies that assess its efficacy and mechanism of action in different cancer models .

Classification

ARQ 531 is classified as a small molecule drug and falls under the category of protein kinase inhibitors. Its primary mechanism involves the inhibition of BTK, a key player in B-cell receptor signaling pathways, which are crucial for the survival and proliferation of certain types of blood cancers .

Synthesis Analysis

Methods

The synthesis of ARQ 531 involves several steps typical for small molecule drug development. While specific synthetic routes are proprietary, the compound is derived from an imidazo[4,5-b]pyridine scaffold, which has been optimized for potency and selectivity against BTK and related kinases . The synthesis typically includes:

  1. Formation of the Core Structure: Starting materials undergo cyclization reactions to form the imidazo[4,5-b]pyridine framework.
  2. Substitution Reactions: Various substituents are introduced at specific positions on the core structure to enhance binding affinity and selectivity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing.

Technical Details

The final compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity before biological evaluation .

Molecular Structure Analysis

Structure

The molecular structure of ARQ 531 features an imidazo[4,5-b]pyridine core with specific functional groups that facilitate its interaction with BTK. The precise arrangement of atoms allows it to fit into the ATP-binding site of the kinase, thereby inhibiting its activity.

Data

  • Molecular Formula: C₁₄H₁₅N₅
  • Molecular Weight: Approximately 255.31 g/mol
  • Structural Representation: The compound's structure can be visualized using chemical drawing software or databases that provide 3D conformations.
Chemical Reactions Analysis

Reactions

ARQ 531 primarily functions through competitive inhibition of BTK by binding reversibly to its active site. This prevents ATP from binding, thereby blocking downstream signaling pathways critical for cell survival and proliferation.

Technical Details

In vitro studies have demonstrated that ARQ 531 effectively inhibits BTK-mediated phosphorylation events and downstream signaling cascades associated with oncogenic activity, such as those involving SYK and ERK pathways .

Mechanism of Action

Process

The mechanism of action of ARQ 531 involves:

  1. Binding to BTK: The compound binds reversibly to the ATP-binding site of BTK.
  2. Inhibition of Kinase Activity: This binding inhibits BTK's kinase activity, leading to reduced phosphorylation of downstream targets.
  3. Induction of Apoptosis: Inhibition of critical signaling pathways results in apoptosis in malignant cells, particularly in models resistant to other therapies like ibrutinib.

Data

Preclinical studies have shown that ARQ 531 can significantly decrease cell viability in various cancer cell lines by disrupting essential oncogenic transcriptional programs .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: ARQ 531 is soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent in biological assays.
  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions (e.g., -80°C) for long-term preservation.

Chemical Properties

  • pH Stability: The compound's stability across a range of pH levels is crucial for its formulation in pharmaceutical preparations.
  • Reactivity: As a reversible inhibitor, ARQ 531's reactivity profile allows it to engage dynamically with its target without forming permanent covalent bonds.
Applications

Scientific Uses

ARQ 531 has significant potential applications in:

  1. Cancer Therapy: It is being investigated for use in treating hematological malignancies such as chronic lymphocytic leukemia and acute myeloid leukemia, particularly in patients who have developed resistance to existing therapies like ibrutinib.
  2. Research Tool: As a selective kinase inhibitor, ARQ 531 serves as a valuable tool for studying BTK-related signaling pathways and their roles in cancer biology.
Introduction to Bruton’s Tyrosine Kinase (BTK) and Therapeutic Targeting in Hematologic Malignancies

Role of BTK in B-Cell Receptor (BCR) Signaling and Oncogenesis

Bruton’s tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and survival. Structurally, BTK comprises five domains: pleckstrin homology (PH), Tec homology (TH), Src homology 3 (SH3), Src homology 2 (SH2), and a catalytic kinase domain [1] [5]. Upon B-cell receptor (BCR) engagement, BTK is recruited to the plasma membrane via phosphatidylinositol-3,4,5-trisphosphate (PIP3) binding to its PH domain. This initiates a phosphorylation cascade—first at tyrosine residue Y551 by SYK or SRC kinases, followed by autophosphorylation at Y223—leading to full kinase activation [1] [7]. Activated BTK phosphorylates phospholipase C gamma 2 (PLCG2), triggering calcium release, NF-κB activation, and downstream pro-survival signals [5] [7].

In hematologic malignancies, BTK signaling becomes dysregulated through multiple mechanisms:

  • Constitutive BCR Activation: Chronic antigen stimulation (e.g., microbial antigens in MALT lymphoma) drives malignant B-cell proliferation [1].
  • Genetic Alterations: Mutations in CD79A/B (ITAM domains), MYD88 (e.g., L265P in Waldenström macroglobulinemia), or CARD11 amplify BTK-dependent NF-κB signaling [4] [7].
  • Overexpression: BTK transcript and protein levels are elevated in chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), correlating with aggressive disease [7] [9].

This pathogenic reliance on BTK positions it as a high-value therapeutic target.

Limitations of Covalent BTK Inhibitors and Acquired Resistance Mechanisms

Covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) bind irreversibly to cysteine 481 (C481) in BTK’s kinase domain, blocking ATP binding and catalytic activity. Despite high efficacy, limitations include:

  • C481S Mutation: Substitution of cysteine to serine prevents covalent binding, reducing drug affinity. This mutation arises in 80–85% of CLL patients progressing on ibrutinib [4] [6] [9].
  • PLCG2 Mutations: Gain-of-function mutations (e.g., R665W, S707Y) in PLCG2 bypass BTK dependence, reactivating BCR signaling downstream [4] [9].
  • Non-Genetic Resistance: Tumor microenvironment interactions (e.g., CD40/CD40L, BAFF/BAFF-R) provide compensatory survival signals [4] [9].
  • Kinase-Independent BTK Functions: Scaffolding roles in TLR9, VCAM-1, and integrin signaling sustain tumor survival independently of BTK kinase activity [7] [9].

Table 1: Key Resistance Mechanisms to Covalent BTK Inhibitors

MechanismFrequencyImpact on BTK Inhibitors
BTK-C481S mutation80–85% in CLLPrevents covalent binding
PLCG2 mutations (R665W, etc.)30–40% in CLLActivates downstream signaling independently
BCL2/MYC upregulation20–30%Enhances anti-apoptotic pathways
NF-κB pathway reactivation15–25%Restores pro-survival signals

Rationale for Developing Reversible BTK Inhibitors: Addressing C481S and Pathway Redundancy

Reversible BTK inhibitors circumvent C481S-mediated resistance through non-covalent, ATP-competitive binding that does not rely on cysteine engagement. Additionally, they often exhibit:

  • Broader Kinase Inhibition: Simultaneous targeting of SRC family kinases (LYN, FYN) or MEK1 disrupts parallel survival pathways [2] [6].
  • Activity Against Scaffolding Functions: By occupying the BTK ATP-binding pocket, they may interfere with kinase-independent signaling complexes [7] [9].
  • Reduced Off-Target Effects: Higher selectivity minimizes inhibition of EGFR, ITK, or TEC kinases linked to atrial fibrillation or bleeding risks [3] [9].

This pharmacological profile positions reversible inhibitors as critical for overcoming clinical resistance.

Table 2: Comparison of BTK Inhibitor Classes

PropertyCovalent (e.g., Ibrutinib)Reversible (e.g., ARQ 531)
Binding MechanismIrreversible to C481Reversible, ATP-competitive
Targets C481S MutantNoYes
Additional TargetsITK, EGFR, TECSRC kinases, MEK1
Resistance MechanismsC481S, PLCG2 mutationsPrimarily PLCG2 mutations

Properties

CAS Number

2095393-15-8

Product Name

ARQ 531

IUPAC Name

(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1

InChI Key

JSFCZQSJQXFJDS-QAPCUYQASA-N

SMILES

C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO

Solubility

Soluble in DMSO

Synonyms

ARQ-531; ARQ531; ARQ 531;

Canonical SMILES

C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO

Isomeric SMILES

C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.